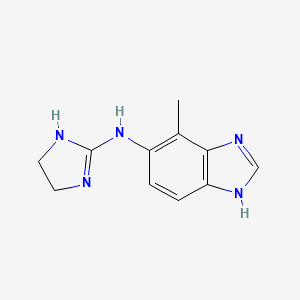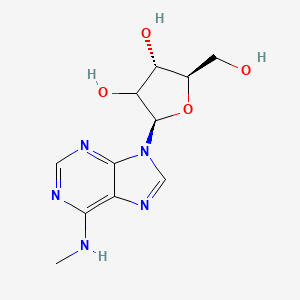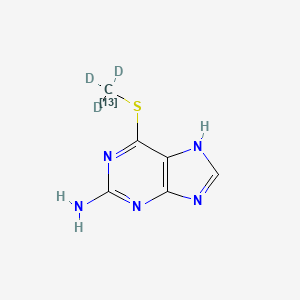
6-Methylthioguanine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthioguanine-13C,d3 is a stable isotope-labeled compound, specifically a labeled version of 6-Methylthioguanine. This compound is marked with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C5[13C]H4D3N5S, and it has a molecular weight of 185.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 6-Methylthioguanine molecule. This process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical companies that focus on the synthesis of isotope-labeled compounds. These companies use advanced techniques and equipment to produce the compound in bulk quantities while maintaining high purity and isotopic enrichment levels .
Chemical Reactions Analysis
Types of Reactions
6-Methylthioguanine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Scientific Research Applications
6-Methylthioguanine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in the study of environmental pollutants
Mechanism of Action
The mechanism of action of 6-Methylthioguanine-13C,d3 involves its incorporation into DNA and RNA, where it can interfere with normal cellular processes. The compound’s stable isotopes allow for precise tracking and quantification in various biological systems. The molecular targets and pathways involved include DNA and RNA synthesis, repair mechanisms, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Thioguanine: A similar compound that is also used in scientific research and medicine.
6-Methylthioguanine: The non-labeled version of 6-Methylthioguanine-13C,d3.
6-Mercaptopurine: Another thiopurine derivative with similar applications in medicine and research
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides significant advantages in studies involving metabolic pathways, drug development, and environmental analysis .
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
185.23 g/mol |
IUPAC Name |
6-(trideuterio(113C)methylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1+1D3 |
InChI Key |
YEGKYFQLKYGHAR-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


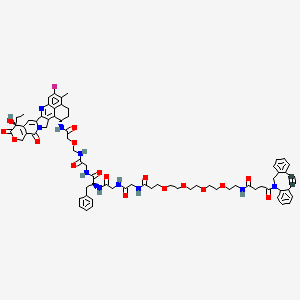



![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
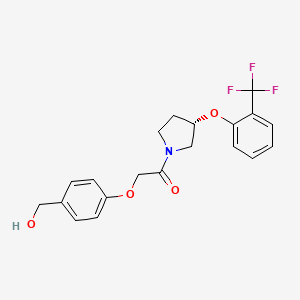
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
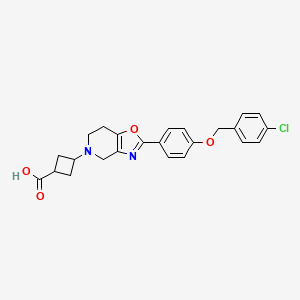
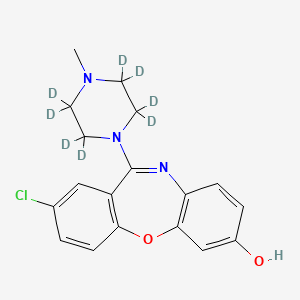
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
